(3R,5S)-3-fluoro-5-methoxypiperidine
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Overview
Description
(3R,5S)-3-fluoro-5-methoxypiperidine is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a piperidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-fluoro-5-methoxypiperidine typically involves the stereoselective introduction of the fluorine and methoxy groups onto the piperidine ring. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yields and enantioselectivity. These methods are advantageous due to their mild reaction conditions and reduced environmental impact. For example, the use of ketoreductases in the presence of cofactors such as NADPH can facilitate the reduction of precursor compounds to the desired product .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3-fluoro-5-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,5S)-3-fluoro-5-methoxypiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (3R,5S)-3-fluoro-5-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-fluvastatin: A statin drug used to lower cholesterol levels.
(3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of lipid-lowering drugs.
Uniqueness
(3R,5S)-3-fluoro-5-methoxypiperidine is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties. These features can enhance the compound’s reactivity, binding affinity, and selectivity compared to similar compounds.
Properties
Molecular Formula |
C6H12FNO |
---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
3-fluoro-5-methoxypiperidine |
InChI |
InChI=1S/C6H12FNO/c1-9-6-2-5(7)3-8-4-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
QTWZOUGVTZWSNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(CNC1)F |
Origin of Product |
United States |
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